2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,4-difluorophenyl group linked to a morpholine-containing ethyl ketone moiety. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity.
Properties
IUPAC Name |
2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-14-6-7-17(15(20)10-14)27(24,25)21-11-18(23)22-8-9-26-16(12-22)13-4-2-1-3-5-13/h1-7,10,16,21H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIUJPUHQMXTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and potential applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F2N2O4S, with a molecular weight of 396.4 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F2N2O4S |
| Molecular Weight | 396.4 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenylmorpholine with benzenesulfonyl chloride under basic conditions. The process yields an intermediate sulfonamide that is subsequently oxidized to form the final product. Common reagents include sodium hydroxide or potassium carbonate, with solvents like dichloromethane or acetonitrile being utilized.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities such as:
- Anti-inflammatory : Many sulfonamides have shown potential in inhibiting inflammatory pathways.
- Anticancer : Some derivatives have demonstrated cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Studies :
-
COX Inhibition :
- Similar compounds have been assessed for their COX inhibitory activity. For instance, derivatives containing sulfonamide groups exhibited COX-2 inhibition rates up to 47.1% at concentrations of 20 µM . This suggests that the target compound may also possess anti-inflammatory properties through COX inhibition.
-
Molecular Docking Studies :
- Molecular docking studies indicated strong interactions between the compound and specific enzyme active sites, suggesting its potential as a lead compound for further drug development targeting inflammatory diseases .
Comparison with Similar Compounds
4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide (CAS 339103-34-3)
- Structural Differences: Lacks a second fluorine at the benzene ring (mono-fluoro vs. di-fluoro) and includes an N-phenyl group instead of a 2-phenylmorpholine substituent.
- Functional Implications: The N-phenyl group may sterically hinder interactions with target proteins, while the mono-fluoro substitution reduces electron-withdrawing effects compared to the di-fluoro analogue. This could lower binding affinity in enzyme inhibition assays .
4-tert-Butyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (BE46573)
- Structural Differences : Replaces the difluoro and ketone groups with a tert-butyl substituent and a simple ethyl linker.
- The absence of the ketone moiety limits hydrogen-bonding capacity, which may diminish target engagement compared to the ketone-containing target compound .
2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
- Structural Differences : Features a tetrahydrofuran-thiophene hybrid substituent instead of morpholine and lacks the ketone group.
- Functional Implications: The thiophene moiety introduces sulfur-based interactions, which may alter binding specificity.
Fluoroquinolone Derivatives with Bulky Aromatic Substituents
- Structural Differences: Anthracene/phenanthrene-substituted fluoroquinolones (e.g., compounds 5a-c, 6a-c, 7a-c) prioritize bulkier aromatic systems over sulfonamide backbones.
- Functional Implications : Bulky substituents enhance Gram-positive antibacterial activity by improving DNA gyrase binding but reduce solubility. The target sulfonamide’s smaller 2-phenylmorpholine group may balance lipophilicity and solubility better .
Data Table: Key Structural and Hypothetical Functional Comparisons
| Compound Name | Substituents | Molecular Weight | Key Features | Hypothetical Advantages/Disadvantages |
|---|---|---|---|---|
| Target Compound | 2,4-difluoro, 2-phenylmorpholin-4-yl | ~424.4 g/mol | Di-fluoro (electron-withdrawing), ketone, rigid morpholine | Enhanced enzyme binding; moderate solubility |
| 4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenyl (CAS 339103-34-3) | Mono-fluoro, N-phenyl | ~404.4 g/mol | N-phenyl (steric bulk), mono-fluoro | Reduced target affinity; higher metabolic degradation |
| BE46573 | 4-tert-butyl, 2-phenylmorpholin-4-yl | 402.55 g/mol | tert-butyl (hydrophobic), no ketone | Improved permeability; poor solubility |
| 2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl} | Thiophene-tetrahydrofuran hybrid | ~355.4 g/mol | Sulfur-containing heterocycle | Altered binding specificity; flexible scaffold |
Research Findings and Theoretical Implications
- Electron-Withdrawing Effects: The di-fluoro substitution in the target compound likely enhances stability and enzyme inhibition compared to mono-fluoro analogues .
- Morpholine vs. Other Heterocycles : The 2-phenylmorpholine group provides a balance of rigidity and hydrogen-bonding capacity, contrasting with the flexible tetrahydrofuran-thiophene hybrid or the bulky tert-butyl group .
- Ketone Functionality : The ketone in the target compound’s ethyl chain may facilitate interactions with catalytic serine residues in enzymes, a feature absent in BE46573 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
